molecular formula C6H9ClO3 B15259012 Oxolan-3-ylmethylchloroformate

Oxolan-3-ylmethylchloroformate

Cat. No.: B15259012
M. Wt: 164.59 g/mol
InChI Key: PHQKIUPPNNKRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-3-ylmethylchloroformate, also known as tetrahydrofuran-3-yl carbonochloridate, is a chemical compound with the molecular formula C5H7ClO3. It is a liquid at room temperature and is used in various chemical synthesis processes. The compound is known for its reactivity, particularly in forming esters and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolan-3-ylmethylchloroformate can be synthesized through the reaction of tetrahydrofuran with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

Tetrahydrofuran+PhosgeneThis compound+HCl\text{Tetrahydrofuran} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Tetrahydrofuran+Phosgene→this compound+HCl

This reaction requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to maintain consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-ylmethylchloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran and hydrochloric acid.

    Reduction: It can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Catalysts: Acid or base catalysts can be used to accelerate the reactions.

    Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions include esters, amides, and thiol esters, depending on the nucleophile used.

Scientific Research Applications

Oxolan-3-ylmethylchloroformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxolan-3-ylmethylchloroformate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroformate: Similar in structure but with a methyl group instead of the oxolan-3-yl group.

    Ethyl chloroformate: Similar in structure but with an ethyl group instead of the oxolan-3-yl group.

    Phenyl chloroformate: Similar in structure but with a phenyl group instead of the oxolan-3-yl group.

Uniqueness

Oxolan-3-ylmethylchloroformate is unique due to the presence of the tetrahydrofuran ring, which imparts different reactivity and properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where the ring structure is advantageous.

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

oxolan-3-ylmethyl carbonochloridate

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-1-2-9-3-5/h5H,1-4H2

InChI Key

PHQKIUPPNNKRHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.